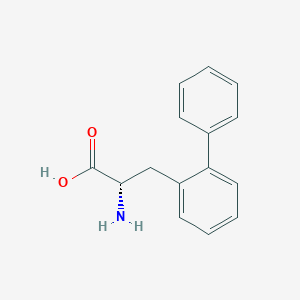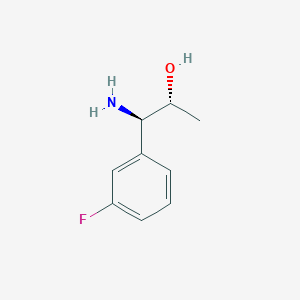
Methyl 2-bromo-5-morpholinothiazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-bromo-5-morpholinothiazole-4-carboxylate is a chemical compound with the molecular formula C9H11BrN2O3S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-5-morpholinothiazole-4-carboxylate typically involves the bromination of a thiazole derivative followed by esterification. One common method includes the reaction of 2-aminothiazole with bromine to form 2-bromo-5-aminothiazole. This intermediate is then reacted with methyl chloroformate in the presence of a base to yield the desired ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-bromo-5-morpholinothiazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, thiols, and amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.
Oxidation Products: Oxidation can lead to sulfoxides or sulfones.
Hydrolysis Products: Hydrolysis yields the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 2-bromo-5-morpholinothiazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It can be used in the synthesis of agrochemicals and other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of Methyl 2-bromo-5-morpholinothiazole-4-carboxylate is not fully understood. its biological activity is likely related to its ability to interact with specific enzymes or receptors. The bromine atom and the ester group may play crucial roles in binding to molecular targets, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-bromo-5-methylthiazole-4-carboxylate: Similar in structure but with a methyl group instead of a morpholine ring.
Methyl 2-bromo-4-oxazolecarboxylate: Contains an oxazole ring instead of a thiazole ring.
Ethyl 2-bromo-4-methylthiazole-5-carboxylate: Similar structure with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 2-bromo-5-morpholinothiazole-4-carboxylate is unique due to the presence of the morpholine ring, which can enhance its solubility and potentially its biological activity. This structural feature distinguishes it from other thiazole derivatives and may confer unique properties in terms of reactivity and interaction with biological targets.
Eigenschaften
Molekularformel |
C9H11BrN2O3S |
|---|---|
Molekulargewicht |
307.17 g/mol |
IUPAC-Name |
methyl 2-bromo-5-morpholin-4-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C9H11BrN2O3S/c1-14-8(13)6-7(16-9(10)11-6)12-2-4-15-5-3-12/h2-5H2,1H3 |
InChI-Schlüssel |
UVIXVZADFAFLNC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(SC(=N1)Br)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Bromopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B15234183.png)
![1-Amino-1-[4-(trifluoromethylthio)phenyl]acetone](/img/structure/B15234190.png)

![3-Bromo-2-cyclopropyl-1,2-dihydrobenzo[e][1,2]azaborinine](/img/structure/B15234201.png)

![2-[(1R,2S)-1-amino-2-hydroxypropyl]-6-fluorophenol](/img/structure/B15234211.png)

![2-Fluoro-5,8-dioxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B15234227.png)


![7-Tert-Butyl 3-Ethyl 8-Methyl-8,9-Dihydro-5H-[1,2,4]Triazolo[4,3-D][1,4]Diazepine-3,7(6H)-Dicarboxylate](/img/structure/B15234260.png)

![7-fluoro-1-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylicacid](/img/structure/B15234268.png)
